molecular formula C11H16N2O3 B13517851 Ethyl6-(2-aminopropoxy)pyridine-2-carboxylate

Ethyl6-(2-aminopropoxy)pyridine-2-carboxylate

Cat. No.: B13517851
M. Wt: 224.26 g/mol
InChI Key: KACBYNXRYRKEIU-UHFFFAOYSA-N
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Description

Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group at the 2-position of the pyridine ring and a 2-aminopropoxy substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate typically involves the reaction of ethyl 6-hydroxypyridine-2-carboxylate with 2-aminopropanol under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Types of Reactions:

    Oxidation: Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkoxides, amines, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while reduction may produce various reduced derivatives.

Scientific Research Applications

Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate can be compared with other pyridine derivatives such as ethyl 6-methylpyridine-2-carboxylate and ethyl 6-hydroxypyridine-2-carboxylate. While these compounds share a common pyridine core, the presence of different substituents at the 6-position imparts unique chemical and biological properties. Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate is unique due to its 2-aminopropoxy group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Comparison with Similar Compounds

  • Ethyl 6-methylpyridine-2-carboxylate
  • Ethyl 6-hydroxypyridine-2-carboxylate
  • Ethyl 6-chloropyridine-2-carboxylate

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-3-15-11(14)9-5-4-6-10(13-9)16-7-8(2)12/h4-6,8H,3,7,12H2,1-2H3

InChI Key

KACBYNXRYRKEIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)OCC(C)N

Origin of Product

United States

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